

3-Fluoro-5-iodo-4-methylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No.: B1386884

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-5-iodo-4-methylbenzoic Acid**: Structure, Synthesis, and Applications

Introduction

3-Fluoro-5-iodo-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid group, a methyl group, and two distinct halogen atoms (fluorine and iodine) on a benzene ring provides multiple reactive sites for chemical modification. This unique constitution makes it a sought-after intermediate, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.^{[1][2]} The presence of the iodine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties, such as metabolic stability and binding affinity, of derivative compounds. ^{[1][3]} This guide offers a detailed exploration of its molecular structure, properties, a plausible synthetic pathway, reactivity, and applications for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

Accurate identification is paramount for sourcing and application. The compound is systematically named following IUPAC nomenclature, but it is also known by several synonyms.

Nomenclature and Identifiers

A summary of the key identifiers for **3-Fluoro-5-iodo-4-methylbenzoic acid** is presented below. These are critical for database searches and regulatory documentation.

Identifier	Value	Source
IUPAC Name	3-fluoro-5-iodo-4-methylbenzoic acid	[4] [5]
CAS Number	861905-94-4	[4] [5]
Molecular Formula	C ₈ H ₆ FI ₂ O ₂	[4] [5]
Molecular Weight	280.03 g/mol	[4] [5]
Canonical SMILES	CC1=C(C=C(C=C1)C(=O)O)F	[4]
InChI	InChI=1S/C8H6FI ₂ O ₂ /c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)	[4] [5]
InChIKey	PODTVAOVOKWNDI-UHFFFAOYSA-N	[4] [5]
Synonyms	3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene	[1]

Molecular Structure Diagram

The 2D structure illustrates the substitution pattern on the benzoic acid core.

Caption: 2D structure of **3-Fluoro-5-iodo-4-methylbenzoic acid**.

Physicochemical Data

The physical properties of the compound are essential for determining appropriate handling, storage, and reaction conditions.

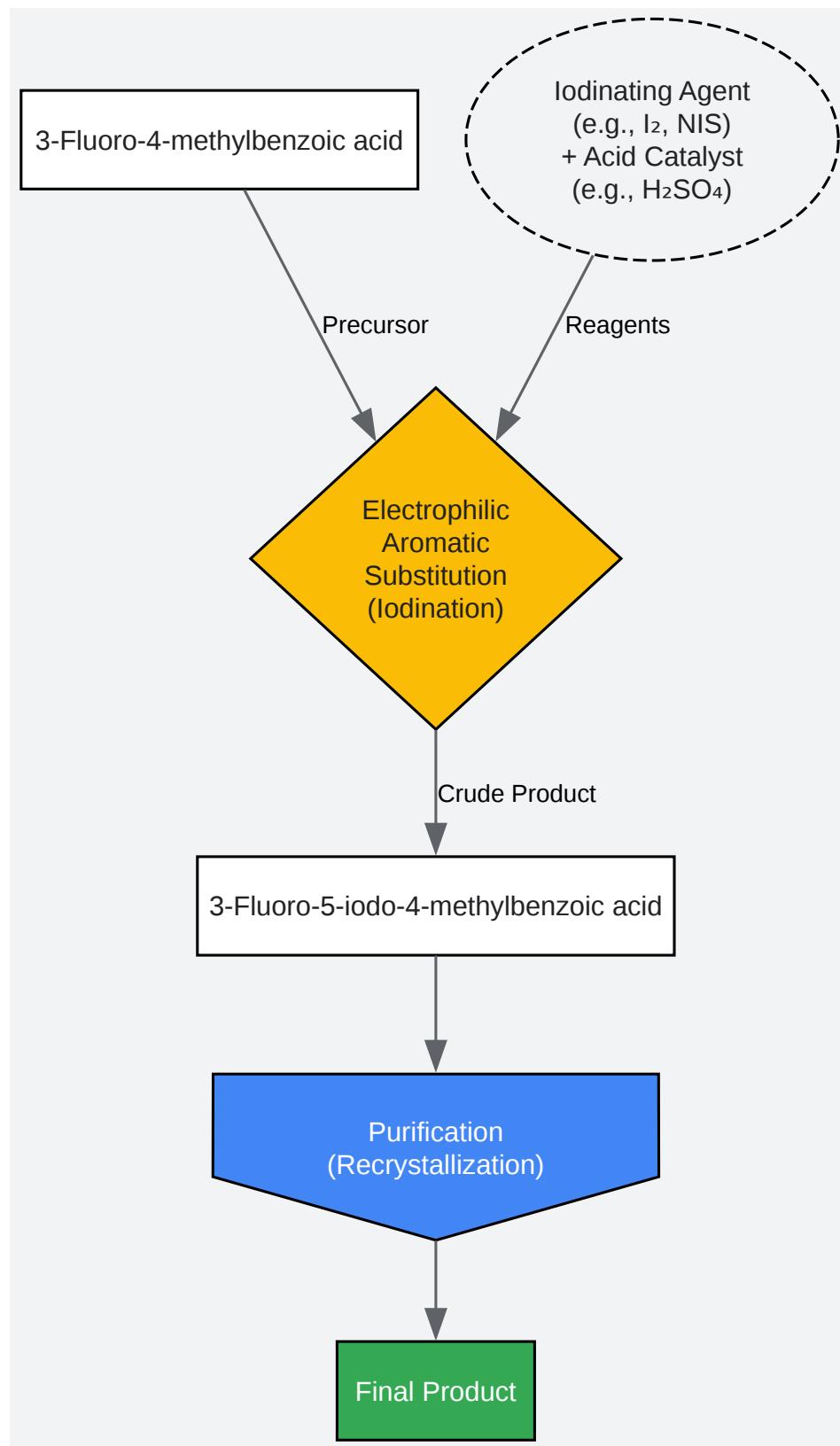
Property	Value	Source(s)
Appearance	Light yellow to pink to light brown powder	[6]
Melting Point	140°C to 144°C	[6]
Moisture Content	≤ 0.50%	
Purity (HPLC)	≥ 97.00%	[1]
XLogP3	2.6	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]

Synthesis Pathway and Rationale

While specific proprietary synthesis methods may vary, a plausible and logical synthetic route can be designed based on established organic chemistry principles, starting from a readily available precursor like 3-fluoro-4-methylbenzoic acid.

Proposed Synthetic Workflow

The introduction of the iodine atom onto the 3-fluoro-4-methylbenzoic acid scaffold is the key transformation. This is typically achieved via electrophilic aromatic substitution (iodination).



[Click to download full resolution via product page](#)

Caption: Plausible synthesis route via electrophilic iodination.

Experimental Protocol and Justification

Objective: To synthesize **3-Fluoro-5-iodo-4-methylbenzoic acid** from 3-fluoro-4-methylbenzoic acid.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture containing sulfuric acid.
- Reagent Addition: Add an iodinating agent, such as N-Iodosuccinimide (NIS) or molecular iodine (I_2), to the solution. The reaction is often catalyzed by a strong acid (e.g., concentrated sulfuric acid) to generate a more potent electrophile (like I^+).
- Reaction Conditions: Heat the mixture, typically to a temperature between 60-80°C, and stir for several hours. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Causality Behind Experimental Choices:

- Directing Effects: The starting material, 3-fluoro-4-methylbenzoic acid, has three substituents that direct the position of the incoming electrophile (iodine). The methyl group ($-CH_3$) and the fluorine atom ($-F$) are ortho-, para-directing groups, while the carboxylic acid ($-COOH$) is a meta-directing group. The position ortho to the fluorine and meta to the carboxylic acid (C5) is sterically accessible and electronically activated, making it the most probable site for iodination.

- Choice of Iodinating Agent: NIS is often preferred as it is a milder and easier-to-handle source of electrophilic iodine compared to I_2 combined with strong oxidizing agents. The use of a strong acid catalyst polarizes the I-I bond or the N-I bond in NIS, increasing the electrophilicity of the iodine and facilitating the attack by the electron-rich aromatic ring.

Applications in Research and Development

The unique structural features of **3-Fluoro-5-iodo-4-methylbenzoic acid** make it an invaluable intermediate for constructing complex molecular frameworks.

- Pharmaceutical Synthesis: This compound is a key building block for active pharmaceutical ingredients (APIs).^[1] The carboxylic acid group serves as a handle for amidation or esterification to connect to other parts of a drug molecule. Its halogenated benzamide scaffold is of significant interest for developing inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.^[3]
- Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than a carbon-fluorine or carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the synthesis of a diverse library of compounds from a single intermediate.^[1]
- Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of advanced herbicides and fungicides. The incorporation of fluorine can enhance the efficacy and metabolic stability of the final agrochemical product.^{[1][2]}

Safety and Handling

Understanding the hazards associated with **3-Fluoro-5-iodo-4-methylbenzoic acid** is crucial for safe laboratory practice.

Hazard Category	GHS Classification and Statements	Source(s)
Skin Contact	H315: Causes skin irritation. (Warning)	[4] [5] [7]
Eye Contact	H319: Causes serious eye irritation. (Warning)	[4] [5] [7]
Inhalation	H335: May cause respiratory irritation. (Warning)	[4] [5] [7]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[\[7\]](#)[\[8\]](#)
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[7\]](#)[\[8\]](#) Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[8\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)[\[8\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[8\]](#)

Conclusion

3-Fluoro-5-iodo-4-methylbenzoic acid is more than a simple chemical compound; it is a strategic tool for molecular design and synthesis. Its well-defined structure, characterized by multiple, differentially reactive functional groups, provides chemists with a reliable and versatile platform for creating novel and complex molecules. Its primary value lies in its role as a key intermediate, particularly through selective cross-coupling reactions, enabling the efficient construction of candidates for new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic access, and handling requirements is essential for any researcher looking to leverage its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid - AiFChem [aifchem.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [3-Fluoro-5-iodo-4-methylbenzoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1386884#3-fluoro-5-iodo-4-methylbenzoic-acid-molecular-structure\]](https://www.benchchem.com/product/b1386884#3-fluoro-5-iodo-4-methylbenzoic-acid-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com